Phase 3 D1AMOND Trial: 50% Relapse Risk Reduction vs. Placebo in Pediatric Tourette Syndrome
In the Phase 3 D1AMOND randomized withdrawal study (NCT05615220), continued ecopipam treatment resulted in a 50% reduction in relapse risk compared with placebo in pediatric subjects (ages 6 to <18 years) [1]. Relapse was defined as a 50% or greater loss of the YGTSS-TTS benefit achieved during the open-label phase [1].
| Evidence Dimension | Time to relapse (risk reduction) |
|---|---|
| Target Compound Data | 41.9% relapse rate; hazard ratio 0.5 (95% CI 0.3-0.8); p = 0.0084 |
| Comparator Or Baseline | Placebo: 68.1% relapse rate |
| Quantified Difference | 26.2 percentage point absolute difference; 50% relative risk reduction |
| Conditions | Phase 3 randomized, double-blind, placebo-controlled withdrawal trial; 12-week open-label ecopipam treatment (1.8 mg/kg/day target dose) followed by 12-week double-blind phase; 167 pediatric subjects with TS |
Why This Matters
This registrational-level efficacy evidence demonstrates durable tic control with ecopipam, establishing statistically and clinically significant superiority over placebo in maintaining symptomatic improvement.
- [1] Emalex Biosciences. Emalex Biosciences' Lead Candidate Meets Primary and Secondary Endpoints in Phase 3 Tourette Syndrome Study. Press Release, 2025 Feb 25. View Source
